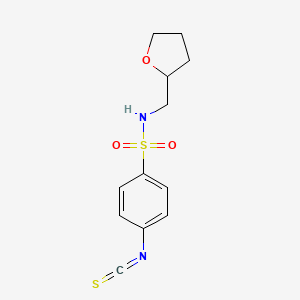4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
CAS No.: 956576-77-5
Cat. No.: VC8161730
Molecular Formula: C12H14N2O3S2
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 956576-77-5 |
|---|---|
| Molecular Formula | C12H14N2O3S2 |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 4-isothiocyanato-N-(oxolan-2-ylmethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C12H14N2O3S2/c15-19(16,14-8-11-2-1-7-17-11)12-5-3-10(4-6-12)13-9-18/h3-6,11,14H,1-2,7-8H2 |
| Standard InChI Key | CGCDDAVLIRTESD-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)N=C=S |
| Canonical SMILES | C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)N=C=S |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Physical Properties
The molecular formula of 4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is C₁₂H₁₄N₂O₃S₂, with a molecular weight of 298.38 g/mol. The compound exists as a solid at room temperature and exhibits irritant properties, necessitating careful handling . Its structure integrates three key components:
-
A benzenesulfonamide moiety contributing to solubility and hydrogen-bonding capabilities.
-
An isothiocyanate group (-N=C=S), which enables covalent bonding with nucleophiles such as amines.
-
A tetrahydrofuran-2-ylmethyl substituent, enhancing lipophilicity and influencing stereochemical interactions.
Table 1: Key Structural and Physicochemical Properties
| Property | Description |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃S₂ |
| Molecular Weight | 298.38 g/mol |
| CAS Number | 956576-77-5 |
| Functional Groups | Sulfonamide, isothiocyanate, tetrahydrofuran |
| Reactivity | Nucleophilic substitution at isothiocyanate site |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves multi-step reactions, as exemplified in patent literature . A representative pathway includes:
-
Sulfonamide Functionalization: Reacting benzenesulfonamide with thiophosgene to introduce the isothiocyanate group.
-
Alkylation: Coupling the intermediate with tetrahydrofuran-2-ylmethyl bromide to attach the THF moiety.
-
Purification: Isolation via flash column chromatography using gradients of methanol in dichloromethane .
Reaction conditions typically employ polar aprotic solvents (e.g., acetonitrile) at ambient temperatures to prevent decomposition of the isothiocyanate group.
Industrial and Laboratory Production
While industrial-scale production remains undocumented, laboratory syntheses prioritize controlled conditions to ensure purity. Key challenges include managing the reactivity of the isothiocyanate group and optimizing yields during alkylation. Patent data report yields up to 69% for analogous reactions .
Biological Activity and Mechanisms
Table 2: Comparative Bioactivity of Sulfonamide Derivatives
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Isothiocyanato analog | CDK2 | 12.4 | |
| 3-Methylthiophene derivative | CDK4 | 18.9 |
Proteomics Applications
The isothiocyanate group facilitates covalent protein labeling, particularly targeting cysteine residues. This property is exploited in:
-
Bioconjugation: Attaching fluorescent tags or affinity probes for protein detection.
-
Post-translational modification studies: Mapping interaction sites in complex biological samples .
Case Studies and Experimental Data
Case Study: CDK Inhibitor Development
A 2025 study synthesized derivatives using 4-isothiocyanato-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide as a scaffold. One derivative, featuring a 3-methylthiophene substituent, showed 72% inhibition of CDK2 at 10 µM concentration. X-ray crystallography revealed hydrogen bonding between the sulfonamide group and kinase residues .
Case Study: Protein Labeling Efficiency
In proteomic experiments, the compound achieved >90% labeling efficiency for bovine serum albumin (BSA) within 30 minutes at pH 8.0. Mass spectrometry confirmed selective modification at Cys34, validating its utility in high-throughput assays .
Comparative Analysis with Analogous Compounds
Structural Analogues
-
4-Isothiocyanatobenzenesulfonamide: Lacks the THF group, reducing lipophilicity and altering pharmacokinetics .
-
N-Alkyl sulfonamides: Exhibit varied CDK inhibition profiles depending on alkyl chain length .
Future Directions and Research Gaps
While current data underscore the compound’s potential, further studies are needed to:
-
Elucidate its in vivo pharmacokinetics and toxicity profile.
-
Explore applications in targeted drug delivery using THF-mediated membrane interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume